molecular formula C6H10O5 B1198426 2-Hydroxy-2-ethylsuccinic acid

2-Hydroxy-2-ethylsuccinic acid

Cat. No.: B1198426
M. Wt: 162.14 g/mol
InChI Key: YVYGHRNLPUMVBU-UHFFFAOYSA-N
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Description

Chemical Identity:
2-Hydroxy-2-ethylsuccinic acid (IUPAC name: 2-Ethyl-2-hydroxysuccinic acid) is a hydroxy-substituted dicarboxylic acid with the molecular formula C₆H₁₀O₅ and an average molecular weight of 162.141 g/mol . Its structure features a hydroxyl (-OH) and ethyl (-C₂H₅) group at the second carbon of the succinic acid backbone. The compound has 0 defined stereocenters, indicating either a racemic mixture or undefined stereochemistry .

Classification:
It belongs to the hydroxy fatty acids class, characterized by a hydroxyl group on the aliphatic chain . This classification links it to metabolic pathways involving lipid oxidation and energy production.

Properties

IUPAC Name

2-ethyl-2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYGHRNLPUMVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl group in this compound increases lipophilicity compared to methyl-substituted analogs, impacting membrane permeability and metabolite transport .
  • Hydroxyl Group: Enhances hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 2-ethyl-2-methylsuccinic acid .

Research Findings and Divergences

  • Metabolic Pathways: this compound is linked to prostaglandin biosynthesis in plants, unlike 2-methylsuccinic acid, which primarily participates in energy metabolism .
  • Stereochemical Impact :
    • Defined stereocenters in 2-ethyl-2-methylsuccinic acid (e.g., (R)-isomer) enhance its specificity as a pharmaceutical impurity, whereas the undefined stereochemistry of this compound broadens its metabolic roles .

Q & A

Basic Research Questions

Q. What are the key structural characteristics and spectroscopic identifiers for 2-Hydroxy-2-ethylsuccinic acid?

  • Methodological Answer : The compound has the molecular formula C₆H₁₀O₅ (average mass: 162.141 Da) and a stereochemistry with undefined stereocenters . For characterization, use techniques such as:

  • NMR spectroscopy : Analyze chemical shifts for hydroxyl (-OH) and carboxylic acid (-COOH) protons.
  • Mass spectrometry (MS) : Look for molecular ion peaks at m/z 162.0528 (monoisotopic mass) .
  • ChemSpider ID 388797 can cross-reference spectral databases for validation .

Q. What safety precautions are recommended for handling hydroxy fatty acids like this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, general protocols for hydroxy acids include:

  • Skin/eye protection : Wear nitrile gloves and safety goggles, as hydroxy acids often cause irritation .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Decontamination : Rinse spills with water and neutralize with sodium bicarbonate .

Q. How can researchers synthesize this compound, and what are common contaminants?

  • Methodological Answer : Synthesis routes may involve:

  • Microbial pathways : Explore enzymatic reactions in Morchella vulgaris or similar fungi, which produce related hydroxy acids .
  • Chemical synthesis : Use ethylmalate precursors and hydroxylation catalysts. Monitor for byproducts like 3-hydroxymethylglutaric acid via LC-MS to ensure purity .

Advanced Research Questions

Q. What metabolic roles does this compound play in microbial or human systems?

  • Methodological Answer : As a hydroxy fatty acid, it may:

  • Act as a metabolic intermediate in ketoglutarate pathways, similar to 5-hydroxypentanoic acid .
  • Participate in redox reactions : Use isotopic labeling (e.g., ¹³C-glucose) to trace incorporation into TCA cycle intermediates .
  • Study its accumulation in metabolic disorders (e.g., 2-ketoglutarate dehydrogenase deficiency) using patient fibroblasts .

Q. How does the stereochemistry of this compound influence its biochemical activity?

  • Methodological Answer : The undefined stereochemistry (0 of 1 stereocenters defined ) suggests potential for enantiomeric forms. To resolve:

  • Chiral chromatography : Use columns like Chiralpak® IG-3 with polar organic mobile phases.
  • X-ray crystallography : Determine crystal structure to assign absolute configuration .
  • Compare bioactivity of enantiomers in enzyme inhibition assays (e.g., HMG-CoA lyase) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound samples?

  • Methodological Answer :

  • UHPLC-PDA/MS : Employ a phenyl-hexyl column (e.g., Ascentis® Express) for high-resolution separation .
  • ICP-MS : Detect metal contaminants (e.g., Fe³⁺) introduced during synthesis.
  • NMR purity assessment : Use qNMR with maleic acid as an internal standard .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Comparative spectroscopy : Replicate published NMR/MS conditions and cross-validate with commercial standards .
  • Thermogravimetric analysis (TGA) : Verify melting points and hygroscopicity discrepancies.
  • Computational modeling : Use Gaussian software to predict pKa and logP values, comparing them with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxy-2-ethylsuccinic acid
Reactant of Route 2
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